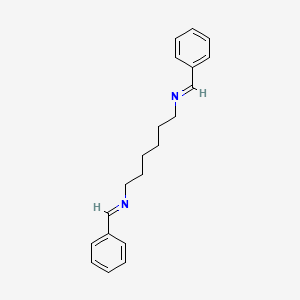
(E,E)-N,N'-(Hexane-1,6-diyl)bis(1-phenylmethanimine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dibenzylidene-1,6-hexanediamine: is an organic compound characterized by the presence of two benzylidene groups attached to a hexanediamine backbone. This compound is notable for its structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzylidene-1,6-hexanediamine typically involves the condensation reaction between 1,6-hexanediamine and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bonds. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of N,N’-Dibenzylidene-1,6-hexanediamine follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibenzylidene-1,6-hexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the imine groups back to primary amines.
Substitution: The benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: N,N’-Dibenzylidene-1,6-hexanediamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its role in various biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: N,N’-Dibenzylidene-1,6-hexanediamine is utilized in the production of specialty chemicals, resins, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-Dibenzylidene-1,6-hexanediamine involves its ability to form stable imine bonds, which can interact with various molecular targets. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
N,N’-Dibenzylideneethylenediamine: Similar in structure but with a shorter ethylene backbone.
N,N’-Dimethyl-1,6-hexanediamine: Features dimethyl groups instead of benzylidene groups.
1,6-Hexanediamine: The parent compound without benzylidene groups.
Uniqueness: N,N’-Dibenzylidene-1,6-hexanediamine is unique due to its dual benzylidene groups, which impart distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
3009-40-3 |
|---|---|
Molecular Formula |
C20H24N2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-[6-(benzylideneamino)hexyl]-1-phenylmethanimine |
InChI |
InChI=1S/C20H24N2/c1(9-15-21-17-19-11-5-3-6-12-19)2-10-16-22-18-20-13-7-4-8-14-20/h3-8,11-14,17-18H,1-2,9-10,15-16H2 |
InChI Key |
WOEJOHJAOFCVCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















